Polygalasaponin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

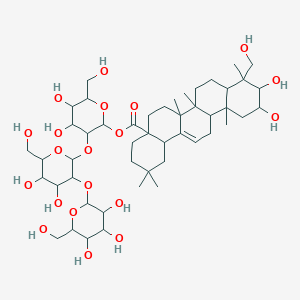

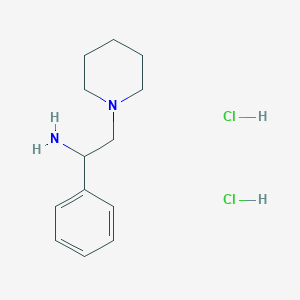

Polygalasaponin B is a type of triterpene saponin . It is one of the main components responsible for the action of Polygala tenuifolia and has been shown to improve cognitive impairment effectively .

Synthesis Analysis

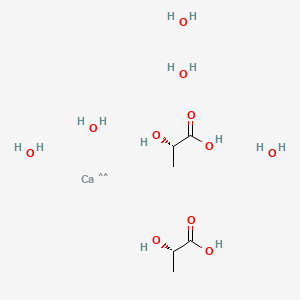

The synthesis of Polygalasaponin B involves complex biochemical processes. It is likely synthesized via β-amyrin as a common precursor . The Polygala saponins share the oleanane backbone structure .Molecular Structure Analysis

The molecular formula of Polygalasaponin B is C48H78O20 . Its molecular weight is 975.12 .Chemical Reactions Analysis

The chemical reactions involving Polygalasaponin B are complex and involve multiple pathways. For instance, Polygalasaponin F has been shown to ameliorate middle cerebral artery occlusion-induced focal ischemia/reperfusion injury in rats through inhibiting the TXNIP/NLRP3 signaling pathway .Physical And Chemical Properties Analysis

Polygalasaponin B has a molecular weight of 975.12 and a molecular formula of C48H78O20 . It is insoluble in water at 25 ºC .科学的研究の応用

Antipsychotic Potential

Polygalasaponins, including Polygalasaponin B, derived from Polygala tenuifolia Willdenow, have shown potential antipsychotic efficacy. They demonstrate both dopamine and serotonin receptor antagonist properties in vivo, suggesting their utility as antipsychotic agents (Chung et al., 2002).

Anti-Inflammatory Activity

A study on the roots of Polygala japonica identified polygalasaponin compounds exhibiting significant anti-inflammatory activity. These compounds inhibited nitrite and PGE2 production and reduced the expression of pro-inflammatory cytokines, presenting potential therapeutic applications for neuro-inflammatory disorders (Quang et al., 2018).

Cognitive Enhancement

Polygalasaponins have been studied for their cognitive-enhancing effects. In a study on amnesic mice, a hydrolysate of polygalasaponins improved spatial reference memory and exhibited antioxidant properties, indicating potential benefits against amnesia (Xu et al., 2011).

Cardioprotection

Research on polygalasaponin F highlighted its protective effect on ischemic myocardial injury in neonatal rats with hypoxic-ischemic brain damage. The mechanisms involved reducing oxidative stress and apoptosis in myocardial cells, suggesting potential for clinical cardioprotection (Zhou et al., 2019).

Anxiolytic and Sedative-Hypnotic Activities

Polygalasaponins from Polygala tenuifolia exhibited anxiolytic and sedative-hypnotic activities in mice. These effects, along with a relatively safe dose range, support the traditional use of Polygala tenuifolia root in folk medicine as an anxiolytic and sedative-hypnotic drug (Yao et al., 2010).

Sleep-Enhancing Effects

Tenuifolin, a saponin derived from Radix Polygalae, showed significant sleep-enhancing effects in mice. This effect was mediated by the activation of GABAergic systems and/or inhibition of noradrenergic systems, highlighting the potential of P. tenuifolia in developing phytomedicines with hypnotic properties (Cao et al., 2016).

Neuroinflammatory Regulation

Polygalasaponin F inhibited the release of neuroinflammatory cytokines and regulated the NF-κB-signaling pathway. This suggests its potential application in neuroinflammatory conditions (Wei et al., 2014).

Learning and Memory Improvement

Polygalasaponin XXXII improved hippocampal-dependent learning and memory in animal models, suggesting its efficacy as a cognition-enhancing therapeutic drug (Xue et al., 2009).

Protective Effects on PC12 Cells

将来の方向性

特性

IUPAC Name |

[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-43(2)11-13-48(14-12-46(5)21(22(48)15-43)7-8-28-44(3)16-23(53)38(61)45(4,20-52)27(44)9-10-47(28,46)6)42(62)68-41-37(34(59)31(56)26(19-51)65-41)67-40-36(33(58)30(55)25(18-50)64-40)66-39-35(60)32(57)29(54)24(17-49)63-39/h7,22-41,49-61H,8-20H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWZFELTQYQSAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-Acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1496556.png)

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1496563.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496568.png)

![3-Oxazolidinyloxy, 2-hexyl-2-[(13R)-16-hydroxy-20,20-dimethyl-16-oxido-11-oxo-13-[[(1-oxohexadecyl)oxy]methyl]-12,15,17-trioxa-20-azonia-16-phosphaheneicos-1-yl]-4,4-dimethyl-, inner salt](/img/structure/B1496578.png)

![1,2-b]Thiophene](/img/structure/B1496593.png)